Fmoc-D-Orn(Boc)-OH
Overview
Description
“Fmoc-D-Orn(Boc)-OH” is a biochemical reagent . It is used for the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities against a panel of pathogenic bacteria and fungi . It can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
“Fmoc-D-Orn(Boc)-OH” is a reagent used for the synthesis of bisquinoline analogs . It is a standard building block of introduction of D-ornithine amino-acid residues by Fmoc SPPS .Molecular Structure Analysis
The molecular formula of “Fmoc-D-Orn(Boc)-OH” is C25H30N2O6 . Its molecular weight is 454.52 g/mol .Chemical Reactions Analysis
“Fmoc-D-Orn(Boc)-OH” is used in Fmoc solid-phase peptide synthesis . It is a key reagent in the synthesis of bisquinoline analogs .Physical And Chemical Properties Analysis
“Fmoc-D-Orn(Boc)-OH” is a white crystalline powder . It has a high purity, with an assay of ≥95.0% (acidimetric), ≥98% (TLC), and ≥98.0% (HPLC) . It is clearly soluble in DMF .Scientific Research Applications
Application 1: Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205
- Summary of the Application : Fmoc-D-Orn(Boc)-OH is used in the synthesis of PMX205, a cyclic hexapeptide that acts as an antagonist of the C5a complement receptor . This receptor is involved in inflammation, which plays a major role in the progression of diseases like amyotrophic lateral sclerosis and Alzheimer’s disease .
- Methods of Application or Experimental Procedures : The synthesis of PMX205 involves the use of Fmoc Solid Phase Synthesis . During the synthesis, a catastrophic loss of substitution was encountered which could be avoided or reduced by the use of 2-chlorotrityl resin . The cyclization reaction could be significantly improved by the use of FDPP (pentafluorophenyl diphenylphosphinate) at high dilution .
- Results or Outcomes : The greatest improvement was seen with the third approach (Hca-Orn(Boc)-Pro-D-Cha-Trp(Boc)-Arg(Pbf)-2-chlorotrityl-Wang resin) which produced an overall purified yield of 51.45% .
Application 2: Fmoc-D-Orn(Boc) TentaGel® S PHB Resin
- Summary of the Application : Fmoc-D-Orn(Boc)-OH is used in the production of TentaGel® S PHB Resin . This resin is used for peptide synthesis .
- Methods of Application or Experimental Procedures : The resin is used in batch and flow-through systems . It is recommended for the synthesis of standard peptides up to 40 residues in length .
- Results or Outcomes : The resin has high diffusion rates and excellent swelling in a wide range of solvents from toluene to water .
Application 3: Fmoc-D-Orn(Boc)-AC TG
- Summary of the Application : Fmoc-D-Orn(Boc)-OH is used in the production of Fmoc-D-Orn(Boc)-AC TG . This product is used for peptide synthesis .
- Methods of Application or Experimental Procedures : The product is used in peptide synthesis . The particle size is 90 µm and the loading is 0.2-0.25 mmol/g .
- Results or Outcomes : The product is available in different quantities, starting at €170.00 for 1g .
Application 4: Fmoc-D-Orn(Boc) TentaGel® S TRT Resin
- Summary of the Application : Fmoc-D-Orn(Boc)-OH is used in the production of TentaGel® S TRT Resin . This resin is used for peptide synthesis .
- Methods of Application or Experimental Procedures : The resin is used in batch and flow-through systems . It is recommended for the synthesis of standard peptides up to 40 residues in length .
- Results or Outcomes : The resin has high diffusion rates and excellent swelling in a wide range of solvents from toluene to water .
Application 5: Fmoc-D-Orn(Boc)-AC TG
- Summary of the Application : Fmoc-D-Orn(Boc)-OH is used in the production of Fmoc-D-Orn(Boc)-AC TG . This product is used for peptide synthesis .
- Methods of Application or Experimental Procedures : The product is used in peptide synthesis . The particle size is 90 µm and the loading is 0.2-0.25 mmol/g .
- Results or Outcomes : The product is available in different quantities, starting at €170.00 for 1g .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOIZTMAHNLNHE-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553924 | |
Record name | N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Orn(Boc)-OH | |
CAS RN |
118476-89-4 | |
Record name | N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118476-89-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.